molecular formula C9H8BrNO B1350256 7-bromo-4-methoxy-1H-indole CAS No. 81224-16-0

7-bromo-4-methoxy-1H-indole

Cat. No.: B1350256
CAS No.: 81224-16-0
M. Wt: 226.07 g/mol
InChI Key: WWKHWWGUJPWWDF-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxy-1H-indole is a chemical compound with the molecular formula C9H8BrNO. It has a molecular weight of 226.07 . It is a solid substance and should be stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3 . This indicates that the molecule consists of a bromine atom attached at the 7th position, a methoxy group (-OCH3) at the 4th position, and a nitrogen atom within the indole ring.


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 226.07 . It should be stored in a dry environment at temperatures between 2-8°C .

Scientific Research Applications

  • Methoxylation of Indoles : Methoxylation of indoles, including 7-bromo-4-methoxy-1H-indole, is crucial in various chemical syntheses. For instance, this method has been applied to the synthesis of serotonin, a significant neurotransmitter (Saito & Kikugawa, 1979).

  • Synthesis of Thiazolo[3′,2′2,3]-as-triazino[5,6-b]indoles

    : Compounds like this compound are used in synthesizing complex structures like Thiazolo[3′,2′:2,3]-as-triazino[5,6-b]indoles, which have potential antimicrobial properties (Rastogi et al., 2009).

  • Development of New Reactivities of Indole Nucleus : Research on the indole nucleus has led to the development of new synthetic methods. These methods are valuable for creating various compounds, such as this compound, for potential applications in pharmaceuticals (Murakami, 1999).

  • Antiproliferative Agents Against Cancer Cell Lines : Some derivatives of this compound, like 8-methoxypyrazino[1,2-a]indole, have been identified as potent antiproliferative agents against human leukemia cells, illustrating the potential of indole derivatives in cancer research (Romagnoli et al., 2009).

  • Antimicrobial Potential : Derivatives of this compound have been evaluated for their antimicrobial potential, showcasing the broad application of these compounds in combating microbial infections (Kalshetty et al., 2012).

  • Synthesis of Herdmanine D Core Moiety : The compound is used in the synthesis of Herdmanine D, an anti-inflammatory naturally occurring compound. This showcases the importance of this compound in synthesizing biologically significant molecules (P. Sharma et al., 2020).

  • Synthesis of Spiroindole Phytoalexins : This compound is integral in the synthesis of spiroindole phytoalexins, which have shown partial increase in anticancer activity on certain cell lines (Očenášová et al., 2015).

  • Potential Antivascular Agents : this compound derivatives have been explored as potential antivascular agents, demonstrating their versatility in therapeutic applications (Ty et al., 2008).

  • Fluorescent Organic Nanoparticles : Derivatives of this compound have been used in creating fluorescent organic nanoparticles, which can be applied in various scientific studies (Singh & Ansari, 2017).

  • Inhibiting Pseudomonas Aeruginosa Virulence : Indole derivatives, like this compound, have shown potential in diminishing the virulence of Pseudomonas aeruginosa, a significant pathogen (Lee et al., 2008).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Properties

IUPAC Name

7-bromo-4-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKHWWGUJPWWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395161
Record name 7-bromo-4-methoxy-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81224-16-0
Record name 7-Bromo-4-methoxy-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81224-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-bromo-4-methoxy-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-4-methoxy-1H-indole
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Synthesis routes and methods

Procedure details

2-Bromo-5-methoxy-aniline (4.4 g, 21.8 mmol) was added dropwise to a solution of boron trichloride in methylene chloride (1.0 M, 24 mL, 24 mmol) cooled with ice water. The reaction mixture was warmed to room temperature, stirred for 30 min, and chloroacetonitrile (4.01 mL, 26.2 mmol) and aluminum chloride (4.01 g, 24.0 mmol) were added, followed by 1,2-dichloroethane (28.5 mL). The reaction mixture was heated to 70° C. to distill off methylene chloride, and then heated to reflux for 24 hrs. After cooling to 0–5° C., the mixture was treated with 2.5 M HCl (38.4 mL) carefully, and then heated to 80° C. for 1 h until all solids dissolved. The aqueous layer was separated, extracted with methylene chloride and the combined extracts washed with water and brine, dried (sodium sulfate) and evaporated to a yellow solid, which was used without further purification. The crude product was taken into dioxane (37 mL) and water (4.2 mL), and treated with sodium borohydride (0.91 g, 24.0 mmol) in portions. After stirring at room temperature for 30 min, all the starting material was consumed and the reaction mixture was then heated to reflux for 14 hrs. After cooling to room temperature, the mixture was treated with concentrated HCl, and extracted with ethyl acetate. The organic extract was washed with water and brine; dried (sodium sulfate), and concentrated. Column chromatography on silica gel (hexanes/ethyl acetate) gave 4-methoxyl-7-bromoindole (1.2 g, 24%). 1H NMR (400 MHz, CDCl3) 3.94 (s, 3H), 6.44 (d, J=8.21 Hz, 1H), 6.73 (m, 1H), 7.17 (t, J=2.74 Hz, 1H), 7.22˜7.26 (m, 1H), 8.32 (br, 1H); MS (ES, m/z): C9H8BrNO: 227.99 (M+(79Br)+1), 230.0(M+(81Br)+1).
Quantity
4.4 g
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reactant
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0 (± 1) mol
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24 mL
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[Compound]
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ice water
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0 (± 1) mol
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4.01 mL
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4.01 g
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0.91 g
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28.5 mL
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